molecular formula C22H22FN3O4 B4500391 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide

Cat. No.: B4500391
M. Wt: 411.4 g/mol
InChI Key: YMNPGVUXJPWCSD-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide is a pyridazinyl-acetamide derivative with demonstrated inhibitory activity against osteoclast differentiation and bone resorption. Its core structure consists of a pyridazinone ring substituted with a 2-fluoro-4-methoxyphenyl group at position 3, linked via an acetamide moiety to a 2-methoxyphenethylamine group.

Properties

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-29-16-7-8-17(18(23)13-16)19-9-10-22(28)26(25-19)14-21(27)24-12-11-15-5-3-4-6-20(15)30-2/h3-10,13H,11-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNPGVUXJPWCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide involves multiple steps. The starting materials typically include 2-fluoro-4-methoxybenzaldehyde and 2-methoxyphenethylamine. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions to form the pyridazinyl ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. This interaction disrupts the signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Mechanism of Action:

  • Cathepsin K (CTSK) Inhibition : The compound indirectly attenuates bone resorption by modulating CTSK expression, a protease critical for degrading bone matrix components like collagen and elastin .
  • Suppression of Osteoclast Differentiation : It reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts without cytotoxicity, as shown in bone marrow-derived macrophage cultures treated with RANKL and macrophage colony-stimulating factor (M-CSF) .
  • Impact on CD47 and MMP-9 : The compound downregulates CD47 (a transmembrane glycoprotein involved in cell adhesion) and matrix metalloprotease-9 (MMP-9), further impairing osteoclast-mediated bone resorption and actin ring formation .

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridazinyl-acetamide derivatives, many of which share structural motifs but differ in substituents, leading to variations in biological activity. Below is a detailed comparison:

Structural Analogs and Substitution Effects

Compound Name Key Substituents Biological Target Efficacy Notes Reference
Target Compound 2-Fluoro-4-methoxyphenyl (Position 3), 2-Methoxyphenethyl (Acetamide side chain) CTSK, CD47, MMP-9 Reduces TRAP-positive osteoclasts by ~60% at 10 µM; no cytotoxicity .
2-(3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-(4-Fluorobenzyl)Acetamide 4-Fluoro-2-methoxyphenyl (Position 3), 4-Fluorobenzyl (Acetamide side chain) Not specified Structural similarity suggests potential CTSK modulation; lacks published activity data.
N-[2-(6-Fluoro-1H-Indol-1-yl)Ethyl]-2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl]Acetamide 4-Fluoro-2-methoxyphenyl (Position 3), 6-Fluoroindol-1-yl-ethyl (Acetamide side chain) Not specified Fluorine substitution on indole may enhance metabolic stability; activity uncharacterized.
Methyl [3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl]Acetate Methyl ester (Acetamide replaced) Not specified Esterification reduces polarity, potentially altering bioavailability; no activity reported.
N-(4-Acetamidophenyl)-2-[3-(1-Naphthyl)-6-Oxo-1(6H)-Pyridazinyl]Acetamide 1-Naphthyl (Position 3), 4-Acetamidophenyl (Acetamide side chain) Not specified Bulky naphthyl group may hinder binding to CTSK; unstudied in osteoclast models.

Functional Insights from Key Analogs

  • Position of Fluorine and Methoxy Groups : The target compound’s 2-fluoro-4-methoxyphenyl group optimizes steric and electronic interactions with CTSK, whereas analogs with 4-fluoro-2-methoxyphenyl (e.g., ) may exhibit altered binding due to substituent repositioning.
  • Side Chain Modifications : Replacing the 2-methoxyphenethyl group with a 6-fluoroindol-1-yl-ethyl moiety () introduces aromatic heterocycles, which could enhance target affinity but may also increase off-target risks.
  • Ester vs. Amide Linkages : The methyl ester derivative () lacks the terminal amine critical for hydrogen bonding in the acetamide series, likely rendering it inactive against osteoclasts.

Efficacy and Selectivity

  • The target compound stands out for its specificity : It suppresses osteoclast differentiation without affecting RANKL signaling pathways or osteoclast-specific gene markers (e.g., NFATc1, OSCAR) .

Biological Activity

The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure, and potential therapeutic applications.

  • Molecular Formula : C13H11FN2O4
  • Molecular Weight : 278.24 g/mol
  • IUPAC Name : 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
  • PubChem CID : 51052034
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
InChI KeyQXBLODFBZBHAPA-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives possessing the phenoxy-N-arylacetamide scaffold have shown effectiveness against various bacterial strains. A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) that suggest their potential as antimicrobial agents .

Antiviral Properties

The antiviral activity of related compounds has also been documented. Specifically, certain phenoxy-N-arylacetamides have been tested against viral pathogens, indicating a promising avenue for the development of antiviral therapeutics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class is notable. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, suggesting a mechanism for their anti-inflammatory effects .

Analgesic and Anticancer Activities

Compounds in this category have been reported to exhibit analgesic properties and anticancer activity. The mechanisms involve modulation of pain pathways and interference with cancer cell proliferation .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A comparative analysis of various phenoxy-N-arylacetamides revealed that those with electron-withdrawing groups demonstrated enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess efficacy.
    • Results : Compounds with fluorine substitutions showed MIC values significantly lower than those without such modifications.
  • Anti-inflammatory Mechanism Investigation :
    • In vitro studies assessed the effect of similar compounds on NF-kB signaling pathways in macrophages.
    • Findings : Compounds inhibited NF-kB activation, leading to reduced expression of inflammatory mediators like TNF-alpha and IL-6.
  • Analgesic Activity Assessment :
    • A behavioral study in rodents evaluated the analgesic effects using the tail-flick test.
    • Outcome : The compound demonstrated a statistically significant reduction in pain response compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide

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